Cytisine Exhibits High Affinity for α4β2 and α6β2 nAChRs with Pronounced Selectivity Over α3β4 and α7 Subtypes
Cytisine demonstrates high affinity binding to rat α6β2 and α4β2 nAChRs with Ki values of 12 nM and 26 nM, respectively . In contrast, its affinity for human α3β4 and rat α7 receptors is markedly lower, with Ki values of 4.8 µM and 13 µM, respectively, indicating a >180-fold selectivity window for the target subtypes . This selectivity profile is distinct from varenicline, which exhibits significant activity at α7 and α3* receptors [1].
| Evidence Dimension | Binding affinity (Ki) for nAChR subtypes |
|---|---|
| Target Compound Data | Ki = 12 nM (rat α6β2), 26 nM (rat α4β2), 4.8 µM (human α3β4), 13 µM (rat α7) |
| Comparator Or Baseline | Varenicline: significant activity at α7 and α3* receptors [1]; Cytisine: Ki = 4000 nM for α7 (rat brain) |
| Quantified Difference | >180-fold selectivity (12 nM vs 4.8 µM for α6β2 vs α3β4) |
| Conditions | In vitro radioligand binding assays using rat brain membranes and human recombinant receptors |
Why This Matters
High subtype selectivity minimizes off-target activation, reducing potential side effects and enhancing experimental specificity in nAChR research.
- [1] Papke, R. L., et al. (2025). Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule. Journal of Pharmacology and Experimental Therapeutics. doi:10.1016/j.jpet.2024.100001 View Source
